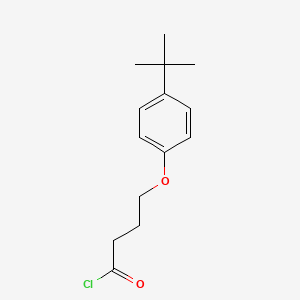

4-(4-tert-Butylphenoxy)butanoyl chloride

Description

Properties

CAS No. |

581799-26-0 |

|---|---|

Molecular Formula |

C14H19ClO2 |

Molecular Weight |

254.75 g/mol |

IUPAC Name |

4-(4-tert-butylphenoxy)butanoyl chloride |

InChI |

InChI=1S/C14H19ClO2/c1-14(2,3)11-6-8-12(9-7-11)17-10-4-5-13(15)16/h6-9H,4-5,10H2,1-3H3 |

InChI Key |

SEJIWNBYBQNKBR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Route: Nucleophilic Acyl Substitution

The primary method involves reacting 4-tert-butylphenol with butanoyl chloride under anhydrous conditions to form the ester intermediate, followed by conversion to the acyl chloride. While direct synthesis of the acyl chloride is challenging, analogous methods for related compounds provide insights.

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Step 1: Ester Formation | 4-tert-butylphenol + butanoyl chloride, pyridine, dichloromethane, 0–25°C | Phenol’s hydroxyl group attacks the acyl chloride, forming an ester. Anhydrous conditions prevent hydrolysis. |

| Step 2: Chlorination | Ester + thionyl chloride (SOCl₂), reflux at 60–80°C | Converts the ester to the acyl chloride. Requires careful temperature control to avoid decomposition. |

Notes :

Alternative Route: Multi-Step Functionalization

For compounds where direct acyl substitution is infeasible, a sequential approach may be employed:

| Step | Reagents/Conditions | Key Observations |

|---|---|---|

| Step 1: Alkylation | 4-tert-butylphenol + 1,4-dibromobutane, NaOH, K₂CO₃, ethanol/water (21:4), reflux | Forms 4-(4-tert-butylphenoxy)butyl bromide. Yields ~85%. |

| Step 2: Oxidation | Bromide → alcohol (e.g., NaOH/H₂O) → carboxylic acid (KMnO₄, acidic conditions) | Oxidation of the terminal CH₂Br to COOH. Yields vary but often exceed 75% . |

| Step 3: Chlorination | Carboxylic acid + SOCl₂ or PCl₅, reflux | Converts COOH to COCl. Purity >95% achievable via distillation. |

- Oxidation Selectivity : Over-oxidation or side reactions may occur.

- Steric Hindrance : The tert-butyl group slows reaction kinetics, requiring extended reaction times.

Purification and Characterization

Critical for ensuring product quality:

| Method | Parameters | Data |

|---|---|---|

| Column Chromatography | Silica gel, hexane/ethyl acetate (4:1) | Elutes acyl chloride as a colorless liquid. |

| ¹H NMR | δ 1.3 ppm (9H, tert-butyl), δ 4.2–4.5 ppm (OCH₂CH₂CH₂COCl) | Confirms tert-butyl and phenoxy groups. |

| FT-IR | C=O stretch at ~1800 cm⁻¹, C-O-C at ~1250 cm⁻¹ | Validates acyl chloride and ether linkages. |

| HRMS | [M+Cl]⁻ = 339.1 m/z (C₁₄H₁₉ClO₂) | Matches theoretical mass. |

Optimized Reaction Conditions

Key parameters from experimental studies:

| Parameter | Optimal Range | Rationale |

|---|---|---|

| Temperature | 0–25°C | Minimizes hydrolysis of butanoyl chloride and side reactions. |

| Solvent | Dichloromethane | Inert, low polarity; enhances electrophilicity of acyl chloride. |

| Catalyst | Pyridine or AlCl₃ | Pyridine neutralizes HCl; AlCl₃ activates phenol in Friedel-Crafts reactions. |

Byproduct Mitigation

Common impurities and strategies:

- Hydrolysis Products : Acyl chloride → carboxylic acid. Solution : Use anhydrous solvents and inert atmospheres.

- Isomerization : Due to steric effects. Solution : Limit reaction time and temperature.

- Unreacted Phenol : Solution : Use stoichiometric excess of acyl chloride.

Industrial vs. Laboratory-Scale Synthesis

| Factor | Laboratory | Industrial |

|---|---|---|

| Catalysts | Pyridine, AlCl₃ | Cost-effective catalysts (e.g., H₂SO₄) |

| Purification | Column chromatography | Distillation under reduced pressure |

| Yield | ~85% | ~90% (with optimized scale-up) |

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-Butylphenoxy)butanoyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

Hydrolysis: In the presence of water, it hydrolyzes to form 4-tert-butylphenol and butanoic acid.

Reduction: It can be reduced to 4-(4-tert-butylphenoxy)butanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols

Reducing Agents: Lithium aluminum hydride

Hydrolysis Conditions: Aqueous acidic or basic conditions

Major Products Formed

Amides: Formed from reactions with amines

Esters: Formed from reactions with alcohols

4-tert-Butylphenol and Butanoic Acid: Formed from hydrolysis

4-(4-tert-Butylphenoxy)butanol: Formed from reduction

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antagonistic Activity on Histamine Receptors

Recent studies have highlighted the potential of compounds derived from 4-(4-tert-butylphenoxy)butanoyl chloride as dual-target ligands for histamine H3 receptor antagonism and monoamine oxidase B inhibition. These compounds are being investigated for their therapeutic effects in treating neurological disorders such as narcolepsy and Parkinson’s disease. The structural modifications of the 4-tert-butylphenoxy scaffold have shown promising results in enhancing bioactivity and selectivity towards these targets .

1.2 Neuroprotective Properties

In vivo studies have demonstrated that derivatives of 4-(4-tert-butylphenoxy)butanoyl chloride exhibit neuroprotective effects in models of neurodegenerative diseases. For instance, one study reported significant improvements in motor function in haloperidol-induced catalepsy models, suggesting potential applications in treating Parkinson's disease .

Polymer Science Applications

2.1 Stabilizers and Additives

The compound is utilized as an intermediate in the synthesis of various polymer additives, particularly as stabilizers and antioxidants. Its chemical structure contributes to its effectiveness in enhancing the thermal stability and oxidative resistance of polymers used in automotive and industrial applications .

2.2 Non-linear Optical Properties

Research has indicated that derivatives of 4-(4-tert-butylphenoxy)butanoyl chloride can be synthesized into phthalocyanine compounds that exhibit superior non-linear optical properties. This makes them suitable for applications in photonic devices and sensors, where light manipulation is crucial .

Data Tables

Case Studies

Case Study 1: Neuroprotective Efficacy

A study evaluated the neuroprotective effects of a derivative of 4-(4-tert-butylphenoxy)butanoyl chloride on SH-SY5Y neuroblastoma cells. The compound demonstrated a significant reduction in cell death under oxidative stress conditions, indicating its potential for therapeutic use in neurodegenerative diseases .

Case Study 2: Polymer Stabilization

In industrial applications, a formulation containing 4-(4-tert-butylphenoxy)butanoyl chloride was tested for its effectiveness as an antioxidant in lubricating oils. Results showed improved oxidative stability compared to standard formulations, highlighting its commercial viability .

Mechanism of Action

The mechanism of action of 4-(4-tert-Butylphenoxy)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is primarily due to the electrophilic nature of the carbonyl carbon in the butanoyl chloride group. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles it reacts with .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 4-(4-tert-Butylphenoxy)butanoyl chloride with three structurally related acyl chlorides from the evidence:

Reactivity and Stability

- This contrasts with 4-chlorobutyryl chloride (), a linear acyl chloride with minimal steric bulk, enabling faster reactions .

- Electron-Withdrawing Effects: Bromine () and chlorine () are electron-withdrawing groups, enhancing the electrophilicity of the carbonyl carbon. The tert-butyl group, being electron-donating, may reduce electrophilicity slightly, though this could be offset by the phenoxy group’s electron-withdrawing nature .

- Solubility: The tert-butyl group’s hydrophobicity may reduce solubility in polar solvents compared to halogenated analogs. For example, 2-(4-chloro-3-methylphenoxy)butanoyl chloride () likely has moderate solubility due to its mixed substituents .

Research Findings and Key Observations

Halogen vs. Alkyl Substituents : Halogenated analogs () exhibit higher electrophilicity and reactivity in acyl substitution compared to alkyl-substituted derivatives. The tert-butyl group’s steric bulk may necessitate harsher reaction conditions .

Molecular Weight Trends: The tert-butyl analog’s molecular weight (~265.7) exceeds that of bromophenyl (261.54) and chlorophenoxy (247.12) derivatives, impacting volatility and purification processes .

Hazard Profiles : While halogenated compounds (e.g., ) are labeled irritants, the tert-butyl variant may share similar hazards due to its reactive acyl chloride group .

Biological Activity

4-(4-tert-Butylphenoxy)butanoyl chloride is a synthetic organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a tert-butylphenoxy group, suggests various interactions with biological targets, making it a subject of interest for researchers investigating its therapeutic applications.

Chemical Structure and Properties

- Molecular Formula: C14H19ClO2

- Molecular Weight: 254.76 g/mol

The compound is characterized by its butanoyl chloride moiety, which is known for its reactivity in acylation reactions, and the tert-butylphenoxy group, which may enhance lipophilicity and receptor binding.

Biological Activity Overview

Research indicates that 4-(4-tert-butylphenoxy)butanoyl chloride exhibits several biological activities:

- Antimicrobial Properties : The compound has been studied for its potential antimicrobial effects, showing activity against various bacterial strains. This suggests its utility in developing new antibiotics or antimicrobial agents.

- Anticancer Activity : Preliminary studies indicate that this compound may possess anticancer properties. It interacts with specific pathways involved in cancer cell proliferation and apoptosis, potentially leading to the development of novel cancer therapeutics.

- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, which can be beneficial in treating metabolic disorders.

- Receptor Modulation : Its ability to bind to specific receptors suggests potential applications in modulating cellular signaling pathways, particularly in neurological contexts .

The mechanism of action of 4-(4-tert-butylphenoxy)butanoyl chloride can be summarized as follows:

- Enzyme Inhibition : The compound may inhibit enzymes such as monoamine oxidase B (MAO-B), which has implications for neurodegenerative diseases like Parkinson's disease .

- Receptor Binding : It may act as an antagonist at melanin-concentrating hormone (MCH) receptors, which are involved in regulating appetite and energy balance. This could make it a candidate for obesity treatment .

- DNA Interaction : The compound might interact with DNA, influencing gene expression and cellular functions, thus affecting cell survival and proliferation rates.

Table 1: Summary of Biological Activities

Case Study Example

A study conducted on a series of compounds similar to 4-(4-tert-butylphenoxy)butanoyl chloride demonstrated significant dual-target activity against MAO-B and histamine H3 receptors. The lead compound from this study exhibited Ki values below 400 nM for H3R and IC50 values below 50 nM for MAO-B, indicating potent biological activity that could translate into therapeutic applications for neurodegenerative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.